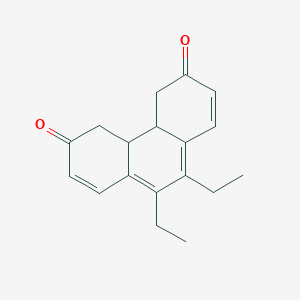
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: The initial step involves the formation of the phenanthrene core through cyclization reactions. This can be achieved using Friedel-Crafts alkylation or acylation reactions.
Introduction of Ethyl Groups: The ethyl groups at positions 9 and 10 are introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Reduction and Oxidation Steps: The tetrahydrophenanthrene structure is achieved through selective reduction and oxidation steps, often using reagents such as sodium borohydride (NaBH4) for reduction and chromium trioxide (CrO3) for oxidation.
Formation of the Dione:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the phenanthrene core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halides, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Applications De Recherche Scientifique
9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione, lacking the ethyl and dione functionalities.
Anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different reactivity.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
38321-53-8 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
9,10-diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione |
InChI |
InChI=1S/C18H20O2/c1-3-13-14(4-2)16-8-6-12(20)10-18(16)17-9-11(19)5-7-15(13)17/h5-8,17-18H,3-4,9-10H2,1-2H3 |
Clé InChI |
VODWPPVPAPIXOA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC(=O)CC2C3CC(=O)C=CC3=C1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
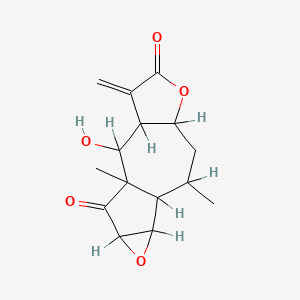

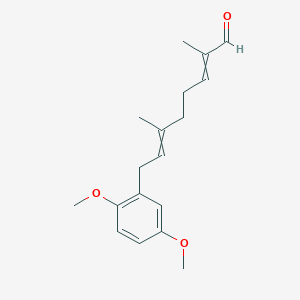



![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
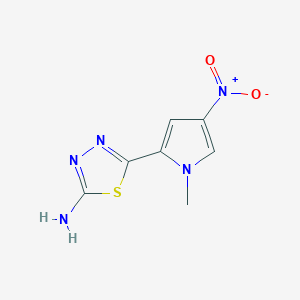
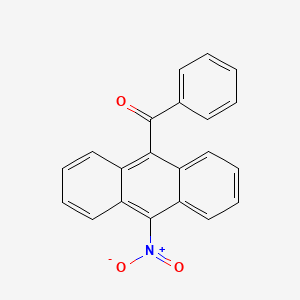
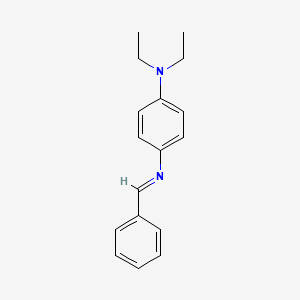
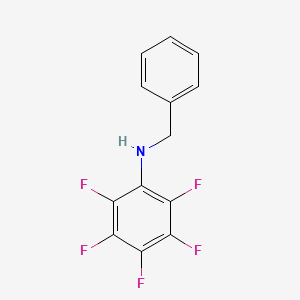
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
